

4-Amino-3-(tert-butyl)benzonitrile CAS number and IUPAC name

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Compound of Interest

Compound Name: 4-Amino-3-(tert-butyl)benzonitrile

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Technical Guide: 4-Amino-3-(tert-butyl)benzonitrile

CAS Number: 1369783-60-7 IUPAC Name: **4-Amino-3-(tert-butyl)benzonitrile**

This technical guide provides a comprehensive overview of **4-Amino-3-(tert-butyl)benzonitrile**, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

4-Amino-3-(tert-butyl)benzonitrile is a substituted aromatic nitrile featuring a sterically hindering tert-butyl group ortho to an amino group. This unique substitution pattern significantly influences its reactivity and makes it a valuable building block for creating sterically hindered and electronically tuned molecules.^[1] While specific experimental data for this compound is not widely published, the following table summarizes its known properties and provides predicted data for key characteristics.

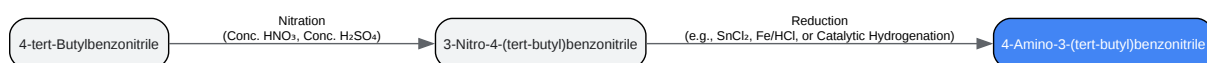
Property	Value	Source
CAS Number	1369783-60-7	[1]
IUPAC Name	4-Amino-3-(tert-butyl)benzonitrile	[1]
Molecular Formula	C ₁₁ H ₁₄ N ₂	
Molecular Weight	174.24 g/mol	
InChI Key	OHFQJRBPQHEPBX-UHFFFAOYSA-N	[1]
Purity	Available at ≥97% or ≥98%	[1]
Predicted ¹ H NMR Chemical Shifts (ppm)	Aromatic: 6.5-7.7 (m)Amino (-NH ₂): 4.0-5.0 (br s)tert-Butyl (-C(CH ₃) ₃): 1.3-1.4 (s)	
Predicted ¹³ C NMR Chemical Shifts (ppm)	Aromatic: 100-155Nitrile (-C≡N): 118-122tert-Butyl (quaternary C): 30-40tert-Butyl (-CH ₃): < 30	
Storage Conditions	2-8°C, light-proof, inert gas	

For comparative purposes, the melting points of several related aminobenzonitrile derivatives are provided in the table below.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
4-Aminobenzonitrile	873-74-5	C ₇ H ₆ N ₂	118.14	83-85
4-Amino-3-chlorobenzonitrile	21803-75-8	C ₇ H ₅ ClN ₂	152.58	102-105
4-tert-Butylaniline	769-92-6	C ₁₀ H ₁₅ N	149.23	15-16

Synthesis and Experimental Protocols

The most common synthetic route to **4-Amino-3-(tert-butyl)benzonitrile** is a two-step process starting from 4-tert-butylbenzonitrile. This involves an electrophilic nitration followed by the reduction of the nitro group.[1]



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Figure 1: General synthesis pathway for **4-Amino-3-(tert-butyl)benzonitrile**.

Step 1: Nitration of 4-tert-butylbenzonitrile

This step involves the regioselective nitration of 4-tert-butylbenzonitrile to yield 3-nitro-4-(tert-butyl)benzonitrile. The directing effects of the para-cyano group (meta-directing) and the para-tert-butyl group (ortho, para-directing) favor the introduction of the nitro group at the 3-position. [1]

Experimental Protocol (General Procedure):

- To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 4-tert-butylbenzonitrile portion-wise with stirring.
- Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture over crushed ice and water.
- Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry under vacuum to yield 3-nitro-4-(tert-butyl)benzonitrile.

Step 2: Reduction of 3-Nitro-4-(tert-butyl)benzonitrile

The reduction of the nitro group to a primary amine must be carried out under conditions that do not affect the nitrile group. Several methods are suitable for this transformation.

Experimental Protocol (General Procedure using Tin(II) Chloride):

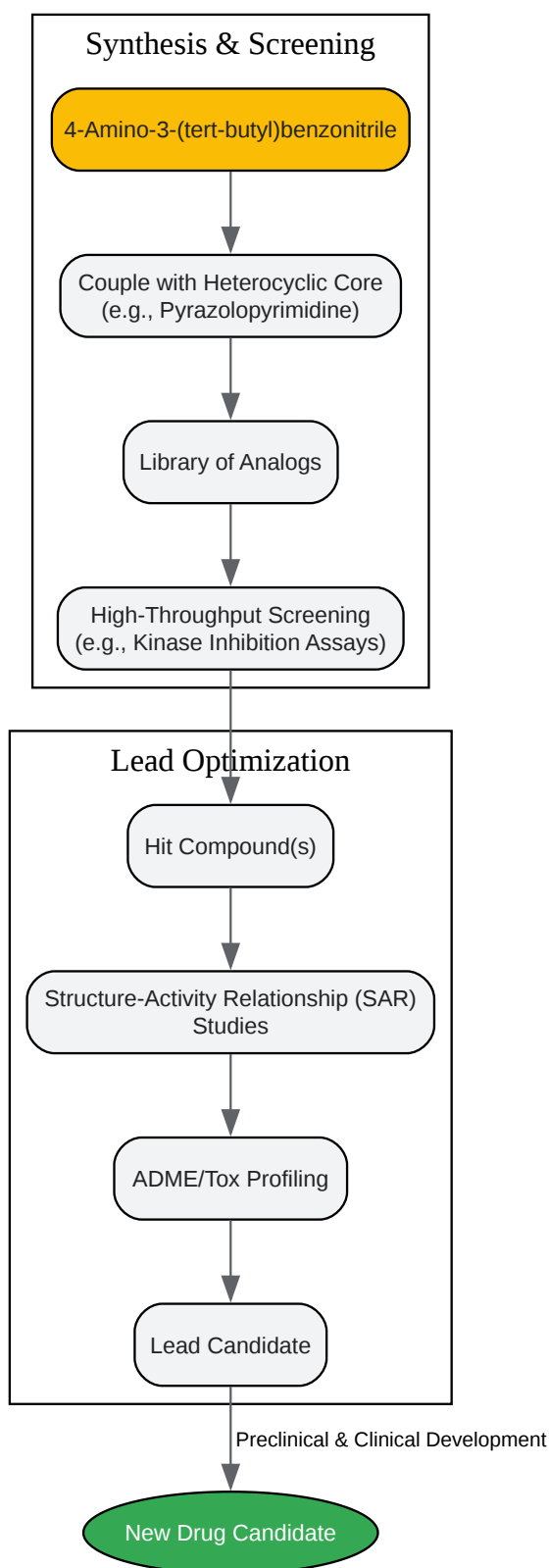
- Suspend 3-nitro-4-(tert-butyl)benzonitrile in a suitable solvent such as ethanol or ethyl acetate.
- Add an excess of Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) to the suspension.
- Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
- After cooling to room temperature, carefully add a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to precipitate tin salts and to make the solution strongly basic.
- Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain **4-Amino-3-(tert-butyl)benzonitrile**.

Applications in Drug Discovery and Development

Substituted aminobenzonitriles are important pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors. The unique steric and electronic properties of **4-Amino-3-(tert-butyl)benzonitrile** make it a valuable starting material for the synthesis of targeted therapeutics. While specific examples directly citing this CAS number are limited in publicly available literature, its structure is analogous to building blocks used in the synthesis of inhibitors for protein kinases, such as Janus kinases (JAKs), which are implicated in inflammatory diseases.

The general workflow for utilizing such an intermediate in a drug discovery program is outlined below.



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Figure 2: Logical workflow for the use of an intermediate in a kinase inhibitor discovery program.

In this workflow, the primary amine of **4-Amino-3-(tert-butyl)benzonitrile** can be used to form a crucial bond with a heterocyclic core structure common to many kinase inhibitors. The nitrile group can be retained or further modified to interact with key residues in the kinase active site. The tert-butyl group serves to provide steric bulk, which can enhance selectivity and improve metabolic stability.

Safety Information

A specific Safety Data Sheet (SDS) for **4-Amino-3-(tert-butyl)benzonitrile** is not readily available. However, based on the safety profiles of structurally related compounds such as 4-aminobenzonitrile, the following hazards should be considered. It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment.

Hazard Class	Precautionary Statements
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Irritation	Causes skin irritation.[3]
Eye Irritation	Causes serious eye irritation.[3]
Mutagenicity	Suspected of causing genetic defects.[2]
Aquatic Hazard	Harmful to aquatic life with long-lasting effects. [2]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH/MSHA approved respirator if dust or aerosols are generated.

First Aid Measures:

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3]
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[3]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols.

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References

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